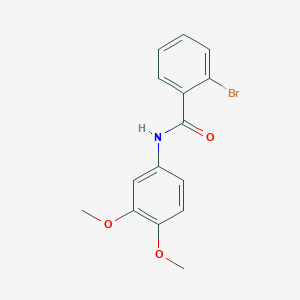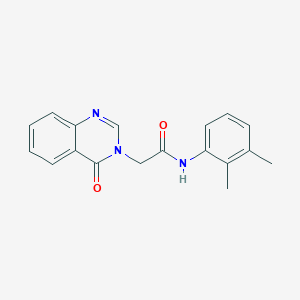![molecular formula C15H10Cl3N3O5 B5753162 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5753162.png)
3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as NTBC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-dopa, a precursor of dopamine. NTBC has been used in a variety of applications, including the study of metabolic disorders, neurodegenerative diseases, and cancer.
科学的研究の応用
3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been used in a variety of scientific research applications. One of the most well-known uses of 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare metabolic disorder that affects the liver. 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to be a highly effective treatment for HT1, as it inhibits the production of toxic metabolites that can cause liver damage.
In addition to its use in the treatment of HT1, 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has also been used in the study of other metabolic disorders, such as alkaptonuria and phenylketonuria. 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to be effective in reducing the levels of toxic metabolites in these disorders, which can help to prevent the development of serious health problems.
作用機序
The mechanism of action of 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is related to its ability to inhibit the enzyme tyrosine hydroxylase. This enzyme is responsible for the conversion of tyrosine to L-dopa, which is a precursor of dopamine. By inhibiting this enzyme, 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide reduces the production of dopamine and other catecholamines, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide are complex and varied. In addition to its effects on dopamine production, 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to affect the levels of other neurotransmitters, such as norepinephrine and epinephrine. 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to have anti-inflammatory and antioxidant properties, which can help to protect the body against oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its specificity. 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is a highly specific inhibitor of tyrosine hydroxylase, which means that it can be used to study the effects of dopamine depletion without affecting other neurotransmitter systems. However, one limitation of using 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide. One area of interest is the study of the role of dopamine in neurodegenerative diseases, such as Parkinson's disease. 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide could be used to study the effects of dopamine depletion on the progression of these diseases and to develop new treatments.
Another potential area of research is the study of the effects of 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide on cancer cells. 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have anti-cancer properties in some studies, and further research could help to identify the mechanisms underlying these effects and to develop new cancer treatments.
Conclusion
In conclusion, 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is a highly useful compound that has been widely used in scientific research. Its specificity as an inhibitor of tyrosine hydroxylase makes it a valuable tool for studying the effects of dopamine depletion, and its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new treatments for a variety of diseases. There are many potential future directions for research involving 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, and further study of this compound is likely to yield important insights into the functioning of the body and the development of new treatments for a variety of diseases.
合成法
3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide can be synthesized using a multi-step process. The first step involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in the presence of a base to form 3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide.
特性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O5/c16-10-5-12(18)13(6-11(10)17)25-7-14(22)26-20-15(19)8-2-1-3-9(4-8)21(23)24/h1-6H,7H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPZNYYEJUYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5753099.png)


![1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5753123.png)
![N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5753173.png)
![1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5753182.png)
